N-(2-Benzoyl-4-nitrophenyl)-4-morpholineacetamide
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Overview
Description
N-(2-Benzoyl-4-nitrophenyl)-4-morpholineacetamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzoyl group, a nitrophenyl group, and a morpholine ring, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-4-nitrophenyl)-4-morpholineacetamide typically involves the reaction of 2-benzoyl-4-nitroaniline with morpholine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoyl-4-nitrophenyl)-4-morpholineacetamide undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Benzoyl-4-nitrophenyl)-4-morpholineacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-4-nitrophenyl)-4-morpholineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl and nitrophenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The morpholine ring enhances the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
- N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide
- N-(2-Benzoyl-4-nitrophenyl)acetamide
Uniqueness
N-(2-Benzoyl-4-nitrophenyl)-4-morpholineacetamide stands out due to the presence of the morpholine ring, which imparts unique chemical and biological properties
Properties
CAS No. |
102996-66-7 |
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Molecular Formula |
C19H19N3O5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C19H19N3O5/c23-18(13-21-8-10-27-11-9-21)20-17-7-6-15(22(25)26)12-16(17)19(24)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,23) |
InChI Key |
UZNYYVDPHFMTBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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